Magnesium oxalate

Catalog No.
S596385
CAS No.
547-66-0
M.F
C2MgO4
M. Wt
112.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium oxalate

CAS Number

547-66-0

Product Name

Magnesium oxalate

IUPAC Name

magnesium;oxalate

Molecular Formula

C2MgO4

Molecular Weight

112.32 g/mol

InChI

InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2

InChI Key

UHNWOJJPXCYKCG-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].[Mg+2]

Solubility

50 to 100 mg/mL at 75 °F (NTP, 1992)
100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G
VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER
Water solubility of 220,000 mg/l at 25 °C
220 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 9-10 (moderate)
14%

Synonyms

Acid, Oxalic, Aluminum Oxalate, Ammonium Oxalate, Chromium (2+) Oxalate, Chromium (3+) Oxalate (3:2), Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron (2+) Oxalate (1:1), Iron (3+) Oxalate, Iron Oxalate, Magnesium Oxalate, Magnesium Oxalate (1:1), Manganese (2+) Oxalate (1:1), Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Oxalate, Aluminum, Oxalate, Chromium, Oxalate, Diammonium, Oxalate, Dilithium, Oxalate, Dipotassium, Oxalate, Disodium, Oxalate, Ferric, Oxalate, Iron, Oxalate, Magnesium, Oxalate, Monoammonium, Oxalate, Monohydrogen Monopotassium, Oxalate, Monopotassium, Oxalate, Monosodium, Oxalate, Potassium, Oxalate, Potassium Chromium, Oxalate, Sodium, Oxalic Acid, Potassium Chromium Oxalate, Potassium Oxalate, Potassium Oxalate (2:1), Sodium Oxalate

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Mg+2]

Understanding Kidney Stone Formation:

Magnesium oxalate shares some structural similarities with calcium oxalate, the primary constituent of most kidney stones. Research suggests that magnesium oxalate may play a role in understanding the formation and prevention of these stones:

  • In vitro studies: Scientists have utilized magnesium oxalate in laboratory settings to investigate its interaction with calcium oxalate crystals. These studies aim to understand how magnesium might influence crystal aggregation and growth, potentially leading to insights into kidney stone formation [].

Development of Anti-Calculi Therapeutics:

Building upon the understanding of magnesium's interaction with calcium oxalate, researchers are exploring the potential of magnesium salts, including magnesium oxalate, in developing therapies to prevent kidney stones:

  • Animal models: Studies in rats have shown that magnesium oxide supplementation can decrease urinary oxalate levels and potentially reduce the risk of calcium oxalate stone formation []. However, further research is needed to confirm these findings in humans.

Material Science and Nanotechnology:

Magnesium oxalate exhibits unique physical and chemical properties, making it a potential candidate for various material science and nanotechnology applications:

  • Precursor for Magnesium Oxides: Magnesium oxalate can be thermally decomposed to form magnesium oxide, a widely used material in electronics, catalysis, and construction materials [].
  • Nanoparticle Synthesis: Researchers are exploring the use of magnesium oxalate as a precursor for the synthesis of magnesium oxide nanoparticles with specific morphologies and properties, potentially applicable in various fields [].

Magnesium oxalate is a chemical compound with the formula MgC2O4\text{MgC}_2\text{O}_4, often encountered in its dihydrate form MgC2O42H2O\text{MgC}_2\text{O}_4\cdot 2\text{H}_2\text{O}. This compound appears as a white crystalline powder and is soluble in water. Magnesium oxalate is primarily known for its role in biological systems and its involvement in various chemical processes.

, particularly thermal decomposition. When heated, magnesium oxalate dihydrate decomposes into magnesium oxide and carbon dioxide:

MgC2O42H2OMgO+2CO2+H2O\text{MgC}_2\text{O}_4\cdot 2\text{H}_2\text{O}\rightarrow \text{MgO}+2\text{CO}_2+\text{H}_2\text{O}

This reaction highlights the loss of water and the formation of gases, which is typical for metal oxalates during thermal treatment .

Magnesium oxalate has notable biological implications, particularly in the context of kidney stone formation. It has been shown that magnesium ions can inhibit the aggregation of calcium oxalate crystals, which are the primary constituents of kidney stones. This inhibition occurs because magnesium competes with calcium for binding sites on oxalate ions, thereby reducing the likelihood of calcium oxalate crystal formation . Additionally, magnesium plays a crucial role in various enzymatic processes and cellular functions.

Magnesium oxalate can be synthesized through several methods:

  • Precipitation Method: Mixing solutions of magnesium salts (like magnesium nitrate) with oxalic acid leads to the precipitation of magnesium oxalate.
    Mg2++C2O42MgC2O4\text{Mg}^{2+}+\text{C}_2\text{O}_4^{2-}\rightarrow \text{MgC}_2\text{O}_4
  • Thermal Decomposition: The thermal decomposition of magnesium carbonate or magnesium hydroxide in the presence of oxalic acid can also yield magnesium oxalate.
  • Solvothermal Synthesis: Involves dissolving magnesium salts in water or other solvents under high temperature and pressure conditions to promote crystallization.

These methods allow for the controlled synthesis of magnesium oxalate with desired purity and crystallinity .

Magnesium oxalate has several applications across various fields:

  • Pharmaceuticals: It is studied for its potential role in preventing kidney stones.
  • Agriculture: Used as a fertilizer due to its magnesium content.
  • Material Science: Investigated for use in ceramics and as a precursor for other magnesium compounds.

Studies have demonstrated that magnesium ions influence the behavior of calcium and oxalate ions significantly. For instance, molecular dynamics simulations indicate that the presence of magnesium reduces the binding affinity between calcium and oxalate ions, thus hindering their aggregation into larger crystals . This interaction is crucial for understanding how to prevent kidney stone formation through dietary or pharmacological means.

Several compounds share similarities with magnesium oxalate, particularly other metal oxalates. Below is a comparison highlighting their uniqueness:

CompoundFormulaUnique Features
Calcium OxalateCaC2O4\text{CaC}_2\text{O}_4Primary component of kidney stones; more insoluble than magnesium oxalate.
Barium OxalateBaC2O4\text{BaC}_2\text{O}_4Higher solubility; used in analytical chemistry for precipitation reactions.
Strontium OxalateSrC2O4\text{SrC}_2\text{O}_4Similar to barium; less common but exhibits similar properties.

Magnesium oxalate is unique among these compounds due to its role as an inhibitor of calcium oxalate crystal formation, making it particularly relevant in medical research regarding kidney stones .

Physical Description

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals
Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH]
Solid
HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER.
Colorless, odorless powder or granular solid.
Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]

Color/Form

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA
Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

111.9647002 g/mol

Monoisotopic Mass

111.9647002 g/mol

Boiling Point

Sublimes (NIOSH, 2024)
sublimes
Sublimes

Heavy Atom Count

7

Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.3

Density

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink
1.90 @ 17 DEG/4 °C, ALPHA
1.9 g/cm³
1.90

Odor

Odorless.

Decomposition

... DECOMP PRODUCTS INCL CARBON MONOXIDE & FORMIC ACID.

Melting Point

372 °F (Decomposes) (NTP, 1992)
189.5 °C (DECOMPOSES)
189.5 °C
372 °F
215 °F (Sublimes)

UNII

9E7R5L6H31

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues.

Vapor Pressure

0.001 mmHg at 68 °F (NTP, 1992)
0.000234 [mmHg]
0.54 mm @ 105 °C
<0.001 mmHg

Pictograms

Irritant

Irritant

Other CAS

547-66-0

Absorption Distribution and Excretion

TARTARIC & OXALIC ACIDS ARE EXCRETED IN URINE UNCHANGED.
The absorption of (14)C-labelled oxalic acid was studied in Wistar rats, CD-1 mice and NMRI mice. Oxalic acid in solution was given to the animals by gavage either with water alone or with 0.625 g/kg body wt of xylitol. Both xylitol adapted animals and animals not previously exposed to xylitol were used. Adaptation to xylitol diets enhanced the absorption and urinary excretion of the label (oxalic acid) in both strains of mice but not in rats. Earlier studies have indicated a high incidence of bladder calculi in mice but not in rats fed high amounts of xylitol. The results of the present study offer one likely explanation for the increased formation of bladder calculi as a result of over saturation of urine with oxalate.

Metabolism Metabolites

IN RABBIT, MAJOR END-PRODUCT OF METAB OF (14)C-ETHYLENE GLYCOL IS RESP CARBON DIOXIDE (60% OF DOSE IN 3 DAYS), & METABOLITES EXCRETED IN URINE ARE UNCHANGED ETHYLENE GLYCOL (10%) & OXALIC ACID (0.1%). ... GLYCOLALDEHYDE, GLYCOLLIC ACID & GLYOXYLIC ACID ARE INTERMEDIATES IN CONVERSION TO CARBON DIOXIDE.
IN OXIDATIVE METAB OF ETHYLENE GLYCOL IN MAMMALS, SPECIES VARIATIONS OCCUR WHICH EXPLAIN ... DIFFERENCES IN TOXICITY. GLYCOL IS OXIDIZED BY MAJOR PATHWAY INTO CARBON DIOXIDE, & BY MINOR PATHWAY TO ... OXALIC ACID. EXTENT OF FORMATION OF OXALIC ACID IS DEPENDENT ON DOSE LEVEL, BUT HAS ... BEEN SHOWN TO VARY WITH SPECIES ...
INITIAL STEPS IN OXIDATION OF ETHYLENE GLYCOL TO DIALDEHYDE (GLYOXAL) & TO GLYOXYLIC ACID SEEM TO BE MEDIATED BY ALC DEHYDROGENASE; DECARBOXYLATION OF GLYOXYLIC ACID YIELDS CARBON DIOXIDE & FORMIC ACID. GLYOXYLIC ACID IS ALSO OXIDIZED TO OXALIC ACID.
Piridoxilate is an association of glyoxylic acid and pyridoxine in which pyridoxine is supposed to facilitate in vivo transformation of glyoxylic acid to glycine rather than to oxalic acid. However, it has recently been shown that long term treatment with piridoxilate may result in over production of oxalic acid and in calcium oxalate nephrolithiasis. A patient in whom piridoxilate induced both oxalate nephrolithiasis and chronic oxalate nephropathy with renal insufficiency, an association that has not been previously described, was reported. Therefore, piridoxilate should be added to the list of chemicals responsible for chronic oxalate nephropathy.
Cyclosporin A interferes with oxalate metabolism and, therefore, should be given with utmost caution in patients with primary hyperoxaluria.
Oxalic acid is not metabolized but excreted in the urine.

Associated Chemicals

Oxalic acid dihydrate;6153-56-6

Wikipedia

Magnesium oxalate

Drug Warnings

Ascorbic acid ingestion in high doses is associated with oxalate deposition in tissue in dialysis patients. /Oxalates/

Use Classification

Fragrance Ingredients
Hazard Classes and Categories -> Corrosives
Cosmetics -> Chelating

Methods of Manufacturing

MADE BY PASSING CARBON MONOXIDE INTO CONCENTRATED SODIUM HYDROXIDE OR BY HEATING SODIUM FORMATE IN PRESENCE OF SODIUM HYDROXIDE OR SODIUM CARBONATE.
OXALIC ACID IS PRODUCED COMMERCIALLY BY NITRIC ACID OXIDATION OF STARCH, SUGAR, OR ETHYLENE GLYCOL
OXALIC ACID IS A CO-PRODUCT OF THE FERMENTATION OF MOLASSES TO CITRIC ACID. OXALIC ACID CAN BE MADE BY FUSING SAWDUST (OR OTHER FORMS OF CELLULOSE) WITH A MIXTURE OF SODIUM HYDROXIDE AND POTASSIUM HYDROXIDE. TEXACO WAS GRANTED A PATENT IN 1973 FOR THE ELECTROLYTIC SYNTHESIS OF OXALIC ACID FROM CARBON DIOXIDE AND HYDROGEN.

General Manufacturing Information

Magnesium, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-: INACTIVE

Analytic Laboratory Methods

VEGETABLE PRODUCTS: TITRATION OR ATOMIC ABSORPTION SPECTROPHOTOMETRY.
AIR SAMPLE. PROCEDURE: TITRATION.

Clinical Laboratory Methods

APPLICATION: SERUM OR URINE. METHOD: FLUORESCENCE ANALYSIS.

Storage Conditions

STORE IN COOL, DRY, WELL-VENTILATED LOCATION. /OXALIC ACID DIHYDRATE/

Interactions

A number of sulfhydryl compounds were shown to inhibit CO2 and oxalate formation from glyoxylate by rat liver homogenates and hepatocytes. The most significant inhibition occurred with cysteine and this inhibition was concentration dependent. In rats made hyperoxaluric by administering ethylene glycol in their drinking water, daily intraperitoneal injections of cysteine caused a rapid and marked decrease in urinary oxalate excretion which was maintained over the duration of the treatment (28 days). Over this time period, the level of urinary oxalate excretion inthese ethylene glycol treated rats was reduced to that of the controls.It is postulated that the decrease is due to the formation of acysteine-glyoxylate adduct, 2-carboxy-4-thiazolidine carboxylate, which prevents glyoxylate being further oxidized to oxalate. Cysteine or similar sulphydryl compounds may therefore have potential as therapeutic agents in the prevention of renal stones.
The study was conducted to investigate the effect of vitamin A, B1 and B6 deficiency on oxalate metabolism in rats. A significant hyperoxaluria was the common observation in all the three vitamin deficiencies (vitamin B6 greater than vitamin A greater than vitamin B1). The activities of hepatic glycolate oxidase and glycolate dehydrogenase were markedly enhanced in vitamin A and vitamin B6 deficient rats. However, lactate dehydrogenase levels remained unaltered in these deficiencies as compared to their respective pair fed controls. Vitamin B1 deficiency of 4 weeks duration could augment the activity of glycolate oxidase only, with no alterations in the glycolate dehydrogenase and lactate dehydrogenase levels. Intestinal oxalate uptake studies revealed increased bioavailability of oxalate from the gut in vitamin A and vitamin B6 deficient rats. Thus, the results suggest the relative contribution of both exogenous as well as endogenous oxalate in the process of calculogenesis under various nutritional stress conditions in rat.
Hyperoxalemia can be aggravated by vitamin C supplementation in regular hemodialysis patients. The present study was undertaken to examine the validity of this observation in an experimental setting. Fifty five-sixths nephrectomized rats were divided into two groups: 30 rats were allowed free access to water containing 8 mg/ml of vitamin C (100-160 mg/100 g/24 hr) and the remainder given tap water without vitamin C. The serum creatinine increased and the hematocrit decreased gradually; however, there was no difference between the two groups. Plasma vitamin C, oxalate and urinary oxalate levels were higher in the vitamin treated group than the nontreated rats. Histological examination revealed glomerular and interstitial fibrosis and round cell infiltration as well as tubular cyst formation. Oxalate deposits in renal tubules were found only in vitamin C-treated rats with advanced renal failure. Nontreated animals with equally advanced renal impairment showed no oxalate deposits. These results confirm previous clinical findings that vitamin C supplementation aggravates the secondary oxalosis of chronic renal failure.
Male Wistar strain rats which had been fed a glycolic acid diet developed severe nephrocalcinosis with urinary calculi within 4 weeks. Rats fed the same diet with citrate salts added had, however, either slight or no nephrocalcinosis without any stones in the urinary system. Nephrocalcinosis intermediate between those in the citrate groups and the glycolic acid group, with some urinary calculi, was observed in the citric acid group. During the experiment, the urinary oxalate concentration increased markedly and was higher in the citrate and citric acid than in the glycolic acid group. The urinary citrate concentration was significantly higher in the citrate groups and lower in the citric acid and glycolic acid groups. Therefore, citrate salts can be concluded to inhibit nephrocalcinosis and calculi formation as a result of decreased urinary saturation by means of increase in urinary citrate, in spite of a slight increase in the urinary oxalate.
For more Interactions (Complete) data for OXALIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

OXALIC ACID CAN BE DEHYDRATED BY CAREFUL DRYING @ 100 °C, BUT LOSSES OCCUR THROUGH SUBLIMATION /OXALIC ACID DIHYDRATE/

Dates

Modify: 2023-08-15

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